N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
CAS No.: 894034-49-2
Cat. No.: VC4184638
Molecular Formula: C22H20FN5O4S
Molecular Weight: 469.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894034-49-2 |
|---|---|
| Molecular Formula | C22H20FN5O4S |
| Molecular Weight | 469.49 |
| IUPAC Name | N'-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
| Standard InChI | InChI=1S/C22H20FN5O4S/c1-31-17-8-7-15(11-18(17)32-2)25-21(30)20(29)24-10-9-16-12-33-22-26-19(27-28(16)22)13-3-5-14(23)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) |
| Standard InChI Key | AXTWIJMZOXKCHR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC |
Introduction
Synthesis
Although specific synthesis details for this compound were not directly available in the provided sources, the general approach for similar compounds involves:
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Formation of the thiazolo[3,2-b]124triazole core:
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Reaction of thiosemicarbazides with α-halo ketones or aldehydes under acidic or basic conditions.
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Cyclization to form the fused heterocyclic system.
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Introduction of the oxalamide group:
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Final assembly:
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Linking through an ethyl spacer using alkylation or amidation reactions.
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3.1. Antimicrobial Potential
Compounds containing thiazolo[3,2-b] triazole scaffolds have demonstrated significant activity against bacterial and fungal strains due to their ability to inhibit key microbial enzymes or disrupt cell membranes .
3.2. Anticancer Applications
The fluorophenyl group and triazole moieties are often associated with anticancer properties. These groups enhance interactions with DNA or enzymes involved in cancer cell proliferation . Molecular docking studies on similar compounds suggest potential binding to cancer-related proteins like kinases or enzymes involved in oxidative stress pathways .
3.3. Anti-inflammatory Activity
Oxalamides have been explored for their anti-inflammatory properties due to their ability to inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key mediators of inflammation .
5.1. Spectroscopic Characterization
For similar compounds:
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NMR Spectroscopy: Proton signals from aromatic rings typically appear between – ppm .
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Mass Spectrometry: Molecular ion peaks confirm molecular weights.
5.2. Pharmacokinetics
Fluorinated compounds often exhibit increased metabolic stability and bioavailability due to resistance to enzymatic degradation .
5.3. Toxicity Profile
Preliminary studies on related molecules suggest low toxicity in non-cancerous cell lines but require further validation .
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